molecular formula C26H25NO4 B1332947 Fmoc-2,4-Dimethyl-L-phenylalanine CAS No. 1217728-65-8

Fmoc-2,4-Dimethyl-L-phenylalanine

Cat. No.: B1332947
CAS No.: 1217728-65-8
M. Wt: 415.5 g/mol
InChI Key: MXBSNHLSKRVUBF-DEOSSOPVSA-N
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Description

Fmoc-2,4-Dimethyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dimethyl-L-phenylalanine. This modification enhances its utility in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group .

Mechanism of Action

Target of Action

Fmoc-2,4-Dimethyl-L-phenylalanine is a modified amino acid used in the field of proteomics research . The primary targets of this compound are the peptide derivatives that it forms when it self-assembles .

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process involves the compound forming supramolecular nanostructures with peptide derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Pharmacokinetics

It’s known that the compound is soluble and can be stored at room temperature .

Result of Action

The result of the action of this compound is the formation of various biofunctional hydrogel materials . These materials are formed due to the self-assembly of the compound with peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of aqueous media . These factors can affect the self-assembly process and the subsequent formation of biofunctional hydrogel materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-Dimethyl-L-phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-L-phenylalanine with the Fmoc group. This is achieved through a condensation reaction using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-Dimethyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .

Scientific Research Applications

Fmoc-2,4-Dimethyl-L-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3,4-dihydroxy-L-phenylalanine
  • Fmoc-4-methyl-L-phenylalanine
  • Fmoc-3,4,5-trifluoro-D-phenylalanine
  • Fmoc-3-chloro-L-phenylalanine

Uniqueness

Fmoc-2,4-Dimethyl-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of peptides with enhanced stability and activity compared to other Fmoc-protected phenylalanine derivatives .

Properties

IUPAC Name

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376128
Record name Fmoc-L-2,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217728-65-8
Record name Fmoc-L-2,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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